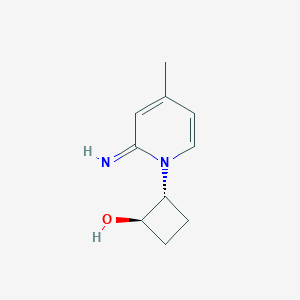

![molecular formula C11H15NO2 B1485486 5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol CAS No. 2165574-75-2](/img/structure/B1485486.png)

5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol

Overview

Description

Amino-methylphenols are a class of organic compounds that contain an amino group (-NH2) and a methyl group (-CH3) attached to a phenol group. They are used in various applications, including the synthesis of dyes, pharmaceuticals, and polymers .

Synthesis Analysis

The synthesis of amino-methylphenols typically involves the reaction of a suitable aromatic compound with a nitrogen-containing reagent. For example, 2-Amino-5-methylphenol can be synthesized from bovine hemoglobin .Molecular Structure Analysis

The molecular structure of amino-methylphenols consists of a benzene ring (the phenol group) with an amino group and a methyl group attached. The exact positions of these groups on the benzene ring can vary .Chemical Reactions Analysis

Amino-methylphenols can undergo various chemical reactions due to the presence of the amino and phenol groups. For example, they can react with p-benzoquinone di-imine in a spectrophotometric reaction .Physical And Chemical Properties Analysis

Amino-methylphenols have properties typical of aromatic compounds. They are generally solid at room temperature, and their melting points, boiling points, and other physical properties can vary depending on the specific structure of the compound .Scientific Research Applications

Central 5-hydroxytryptamine Receptor Agonists

Research by Arvidsson et al. (1988) explored N,N-Dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine, related to 5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol. These compounds were synthesized and tested for stimulating activity on central 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors. The study found that specific hydroxy substitutions on the phenyl ring are crucial for 5-HT-receptor stimulation (Arvidsson et al., 1988).

Proteasome Inhibition in Cancer Cells

Yan et al. (2015) investigated the synthesis of compounds, including derivatives of 2-amino-4-methylphenol, for their potential in inhibiting the proliferation of human liver cancer HepG2 cells. These compounds exhibited significant inhibitory effects, suggesting potential applications in cancer research (Yan et al., 2015).

Synthesis and Characterization in Organic Chemistry

Sharmila et al. (2016) conducted a study on the crystal structure analysis of related compounds, including derivatives of 2-hydroxy-5-methylphenol. The research provided insights into the conformational aspects and stability of these compounds, contributing to broader organic chemistry knowledge (Sharmila et al., 2016).

DNA Hydroxymethylation Detection

Sun et al. (2019) developed a sensitive electrogenerated chemiluminescence biosensing method for the determination of 5-hydroxymethylcytosine in DNA, using compounds including 2-amino-4-methylphenol derivatives. This method holds significance in molecular biology and genetics for detecting DNA modifications (Sun et al., 2019).

Antiproliferative Activity in Cancer Research

Kathawate et al. (2014) synthesized compounds by the reaction of lawsone with 2-amino-4-methylphenol and evaluated their antiproliferative properties against cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Kathawate et al., 2014).

Mechanism of Action

Target of Action

A similar compound, 2-amino-4-methylphenol, interacts with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It can be inferred that the compound might interact with its target enzyme to influence the synthesis of alpha-ribazole-5’-phosphate .

Biochemical Pathways

Based on the target of the similar compound, it can be inferred that the compound might affect the biochemical pathways related to the synthesis of alpha-ribazole-5’-phosphate .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Based on the target of the similar compound, it can be inferred that the compound might influence the synthesis of alpha-ribazole-5’-phosphate .

Action Environment

Like most chemical compounds, factors such as temperature, ph, and presence of other compounds might influence its action .

Safety and Hazards

properties

IUPAC Name |

5-[[(1R,2R)-2-hydroxycyclobutyl]amino]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-2-3-8(6-11(7)14)12-9-4-5-10(9)13/h2-3,6,9-10,12-14H,4-5H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINMUAYFNFVTSY-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)

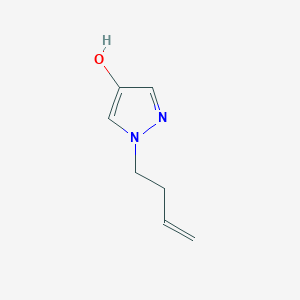

![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)

![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)